molecular formula C10H13BrO B1403182 2-(3-Bromo-4-methylphenyl)propan-2-ol CAS No. 40180-81-2

2-(3-Bromo-4-methylphenyl)propan-2-ol

Cat. No. B1403182
CAS RN: 40180-81-2
M. Wt: 229.11 g/mol
InChI Key: NNVVBVHTYORBLL-UHFFFAOYSA-N
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Patent
US08765784B2

Procedure details

To a round bottom flask, Methyl 3-bromo-4-methylbenzoate (25 g, 109 mmol) was added under nitrogen, dissolved in THF (110 mL), and cooled to −78° C. 3M methylmagnesium bromide (85 ml, 251 mmol) was added slowly to the cooled solution and allowed to stir for 30 minutes. The reaction was warmed to room temperature for 30 minutes until complete conversion over starting material. The solution was diluted with ethyl acetate and sodium bicarbonate. Extracted (3×) with ethyl acetate, and washed the combined organic layers with brine, dried over sodium sulfate, filtered, and concentrated to afford the desired 2-(3-bromo-4-methylphenyl)propan-2-ol (3-1). MS (M+H)+: observed=211.0/213.0, calculated=211.1/213.1.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])C(OC)=O.[CH3:13][Mg]Br.C([O:19][CH2:20][CH3:21])(=O)C>C1COCC1.C(=O)(O)[O-].[Na+]>[Br:1][C:2]1[CH:3]=[C:4]([C:20]([OH:19])([CH3:21])[CH3:13])[CH:9]=[CH:10][C:11]=1[CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=CC1C
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature for 30 minutes until complete conversion
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
Extracted (3×) with ethyl acetate
WASH
Type
WASH
Details
washed the combined organic layers with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.